molecular formula C10H14ClNO2 B13313499 2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13313499
M. Wt: 215.67 g/mol
InChI Key: CMIWFZFKFJSKIF-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a 4-chlorophenyl group attached to a methylamino group, which is further connected to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-chlorobenzylamine with glycidol. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable synthesis of the compound, with the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol can be compared with other similar compounds, such as:

    2-Amino-1,3-propanediol:

    4-Chlorobenzylamine: This compound contains the 4-chlorophenyl group but lacks the propane-1,3-diol backbone.

The presence of the 4-chlorophenyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2

InChI Key

CMIWFZFKFJSKIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(CO)CO)Cl

Origin of Product

United States

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